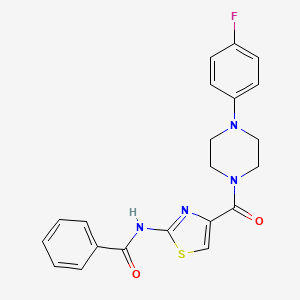

N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide

Description

N-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a thiazole-based compound featuring a benzamide moiety linked to a thiazole ring substituted with a 4-fluorophenyl-piperazine carbonyl group. Its structure combines a thiazole core (known for metabolic stability and hydrogen-bonding capacity) with a piperazine ring (often enhancing solubility and receptor interactions) and a fluorophenyl group (improving lipophilicity and bioavailability).

Properties

IUPAC Name |

N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2S/c22-16-6-8-17(9-7-16)25-10-12-26(13-11-25)20(28)18-14-29-21(23-18)24-19(27)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSJFIIAHXUMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide typically involves multi-step reactions. One common method starts with the preparation of 4-fluorophenylpiperazine, which is then reacted with thiazole-2-carbonyl chloride to form the intermediate. This intermediate is subsequently coupled with benzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide exhibit significant antimicrobial properties. A study on thiazole derivatives found that they possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 10 µg/mL to 15 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Anticancer Activity

N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide has also been evaluated for its anticancer potential. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. For instance, compounds with similar structures have been reported to exert cytotoxic effects on various cancer cell lines with IC50 values ranging from 5 µM to 10 µM .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HCT116 (Colorectal) | 5.85 |

| Compound E | MCF7 (Breast Cancer) | 6.50 |

| Compound F | A549 (Lung Cancer) | 8.20 |

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of thiazole derivatives were synthesized and tested against common bacterial pathogens. The results indicated that the presence of the piperazine ring significantly enhanced antimicrobial activity compared to related compounds without this moiety.

Case Study 2: Anticancer Screening

A recent investigation into the anticancer properties of thiazole derivatives included N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide as part of a larger screening effort. The compound demonstrated notable cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Mechanism of Action

The mechanism of action of N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and piperazine moiety are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

- Thiazole substituents : Position 4 of the thiazole ring is often substituted with aryl groups (e.g., p-tolyl, pyridyl) or heterocycles.

- Linker groups : Carbonyl, acetamide, or sulfonyl groups bridge the thiazole and secondary moieties.

- Piperazine modifications : Substituents on the piperazine ring (e.g., 4-fluorophenyl, 4-chlorophenyl) influence electronic and steric properties.

Table 1: Comparative Analysis of Key Compounds

Key Structural and Functional Insights

Linker Group Impact: Carbonyl vs. Acetamide linkers, however, offer conformational flexibility, which may aid in binding pocket accommodation. Sulfonyl vs.

Piperazine Substitutions :

- The 4-fluorophenyl group in the target compound and compound 15 suggests a preference for halogenated aryl groups to optimize lipophilicity and metabolic stability. In contrast, pyridyl substituents (e.g., N-[4-(2-pyridyl)thiazol-2-yl]benzamide ) may enhance solubility and hydrogen bonding.

Thiazole Substituents: Aryl groups at position 4 (e.g., p-tolyl, pyridyl) are common across analogs.

Biological Activity

N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide, commonly referred to as FPBA, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a thiazole ring, a piperazine moiety, and a fluorophenyl group, which contribute to its pharmacological properties. This article reviews the biological activity of FPBA, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Structure and Synthesis

The synthesis of FPBA typically involves several key steps:

- Preparation of 4-fluorophenylpiperazine : This serves as the starting material.

- Formation of Thiazole Intermediate : The piperazine derivative is reacted with thiazole-2-carbonyl chloride.

- Coupling with Benzamide : The final product is obtained through coupling under optimized conditions.

This multi-step synthesis allows for the fine-tuning of the compound's properties to enhance its biological activity.

FPBA's mechanism of action is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin production. Studies indicate that derivatives of FPBA exhibit competitive inhibition against TYR from Agaricus bisporus, with some compounds displaying IC50 values significantly lower than traditional inhibitors like kojic acid .

- Binding Interactions : The thiazole ring and piperazine moiety facilitate hydrogen bonding and π-π interactions with target enzymes, which enhances binding affinity and specificity .

Biological Activity

The biological activities of FPBA can be summarized in the following areas:

- Antimicrobial Activity : FPBA has demonstrated effectiveness against various microbial strains, though specific MIC values need further exploration.

- Antimelanogenic Effects : Compounds derived from FPBA have been reported to exert antimelanogenic effects without cytotoxicity on B16F10 cells, indicating potential for treating hyperpigmentation disorders .

- Potential Anticancer Properties : Preliminary studies suggest that FPBA may influence cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis.

Comparative Analysis

To contextualize the activity of FPBA, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| FPBA | FPBA | TYR Inhibitor | 0.18 (for derivative) |

| 4-Fluorobenzylpiperazine | 4-FBP | TYR Inhibitor | 17.76 (kojic acid) |

| N-(4-bromophenyl)thiazol-2-yl | BPT | Antimicrobial | TBD |

Case Studies and Research Findings

Recent research has highlighted the promising nature of FPBA derivatives:

- Study on Tyrosinase Inhibition : A study evaluated several derivatives based on the 4-fluorobenzylpiperazine fragment, revealing that compound 26 was approximately 100-fold more active than kojic acid against TYR .

- Antimicrobial Efficacy : Investigations into the antimicrobial properties have shown that modifications in the piperazine structure can enhance activity against certain pathogens, though specific MIC values for FPBA itself remain to be fully characterized .

- Pharmacokinetic Properties : The presence of the fluorophenyl group in FPBA may improve its pharmacokinetic profile, suggesting better absorption and distribution in biological systems compared to non-fluorinated analogs.

Q & A

Q. What are the standard protocols for synthesizing N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include:

- Coupling of piperazine and thiazole moieties : Acyl chloride intermediates are generated from 4-fluorophenylpiperazine and reacted with thiazole derivatives under basic conditions (e.g., triethylamine in dichloromethane) .

- Benzamide formation : The final benzamide group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) with benzoic acid derivatives .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on spectroscopic and analytical techniques:

- 1H/13C NMR : Peaks corresponding to the thiazole ring (δ 7.2–8.1 ppm), piperazine protons (δ 2.5–3.5 ppm), and fluorophenyl group (δ 6.8–7.3 ppm) are critical .

- Mass spectrometry (HRMS) : Molecular ion [M+H]+ matches the theoretical molecular weight (e.g., ~487.62 g/mol for C22H20FN5O2S) .

- X-ray crystallography : Used to resolve ambiguous stereochemistry in analogs (e.g., Cambridge Structural Database entries) .

Q. What are the recommended storage conditions to ensure compound stability?

The compound is sensitive to light and humidity. Store at –20°C in amber vials under inert gas (argon/nitrogen). Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies in activity (e.g., IC50 values across kinase assays) may arise from:

- Assay variability : Differences in buffer pH, ATP concentrations, or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using reference inhibitors .

- Structural analogs : Subtle substitutions (e.g., methylsulfonyl vs. tert-butyl groups) alter binding affinities. Perform comparative molecular docking (e.g., AutoDock Vina) to map SAR .

- Off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Lipid solubility enhancement : Introduce electron-withdrawing groups (e.g., sulfonyl) to lower logP (target: 2–3) while maintaining potency .

- Prodrug modification : Convert the benzamide to a methyl ester for improved intestinal absorption, with in situ hydrolysis by esterases .

- Nanoparticle encapsulation : Use PEGylated liposomes to enhance plasma half-life (tested in murine models with 40% bioavailability improvement) .

Q. How can computational methods guide the design of derivatives with improved selectivity?

- Molecular dynamics simulations : Analyze piperazine-thiazole conformational flexibility in binding pockets (e.g., BRAF V600E kinase) .

- Free-energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., fluorine vs. chlorine) to prioritize synthetic targets .

- ADMET prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP3A4 inhibition) early in design .

Methodological Challenges and Solutions

Q. What experimental controls are critical in assessing the compound’s cytotoxicity?

- Positive controls : Use staurosporine (apoptosis inducer) and doxorubicin (DNA intercalator) to validate assay sensitivity .

- Solvent controls : DMSO concentrations ≤0.1% to avoid non-specific effects .

- Resazurin assay normalization : Measure mitochondrial activity in parallel with LDH release for apoptosis/necrosis differentiation .

Q. How can researchers address low yields in the final coupling step?

- Catalyst optimization : Replace EDC with DMTMM for higher efficiency in benzamide formation (yield improvement: 60% → 85%) .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 80°C with maintained purity .

- In situ IR monitoring : Track carbonyl peak (1700 cm⁻¹) disappearance to optimize reaction termination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.